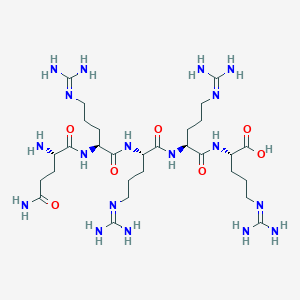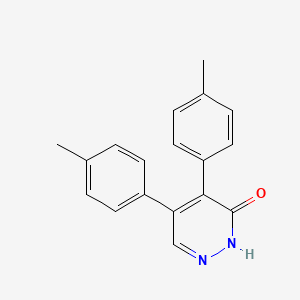
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound characterized by its anthracene core substituted with hexyloxy groups and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multiple steps. The starting material is often an anthracene derivative, which undergoes a series of substitution reactions to introduce the hexyloxy groups. The final step involves the acetylation of the anthracene derivative to form the acetate moiety. The reaction conditions usually include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Wirkmechanismus
The mechanism by which 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with proteins, nucleic acids, or cell membranes, influencing various biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6,7-Pentakis(methoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(ethoxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 2,3,5,6,7-Pentakis(butyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
Uniqueness
The uniqueness of 2,3,5,6,7-Pentakis(hexyloxy)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate lies in its specific hexyloxy substitutions, which impart distinct physical and chemical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
477723-20-9 |
|---|---|
Molekularformel |
C46H70O9 |
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
(2,3,5,6,7-pentahexoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C46H70O9/c1-7-12-17-22-27-50-37-32-35-39(45(54-31-26-21-16-11-5)43(37)52-29-24-19-14-9-3)41(48)36-33-38(51-28-23-18-13-8-2)44(53-30-25-20-15-10-4)46(55-34(6)47)40(36)42(35)49/h32-33H,7-31H2,1-6H3 |
InChI-Schlüssel |
UDYWCRONYIQNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCC)OCCCCCC)OC(=O)C)OCCCCCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
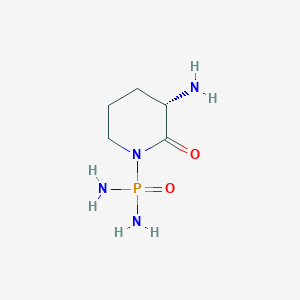

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
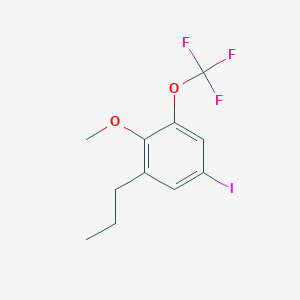
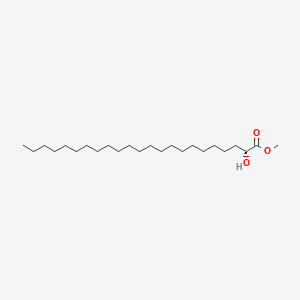
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
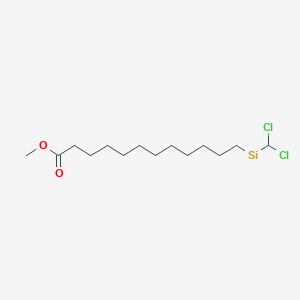

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
